molecular formula C16H18BrNO4S B8454258 N-{2-(benzyloxy)-5-[(1R)-2-bromo-1-hydroxyethyl]phenyl}methane sulfonamide

N-{2-(benzyloxy)-5-[(1R)-2-bromo-1-hydroxyethyl]phenyl}methane sulfonamide

Cat. No.: B8454258
M. Wt: 400.3 g/mol
InChI Key: CZFOWMFNLMJDKE-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-Bromo-1-[4-phenylmethoxy-3-[(methylsulfonyl)amino]phenyl]ethanol is a complex organic compound with significant potential in various scientific fields. This compound features a bromine atom, a phenylmethoxy group, and a methylsulfonylamino group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Bromo-1-[4-phenylmethoxy-3-[(methylsulfonyl)amino]phenyl]ethanol typically involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups. Common synthetic routes include:

    Bromination: Introduction of the bromine atom using reagents like N-bromosuccinimide (NBS) under controlled conditions.

    Etherification: Formation of the phenylmethoxy group through a reaction between phenol derivatives and methoxy reagents.

    Sulfonylation: Introduction of the methylsulfonylamino group using sulfonyl chloride derivatives in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

®-2-Bromo-1-[4-phenylmethoxy-3-[(methylsulfonyl)amino]phenyl]ethanol undergoes various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: Reduction of the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: Replacement of the bromine atom with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of azide or other substituted derivatives.

Scientific Research Applications

®-2-Bromo-1-[4-phenylmethoxy-3-[(methylsulfonyl)amino]phenyl]ethanol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-Bromo-1-[4-phenylmethoxy-3-[(methylsulfonyl)amino]phenyl]ethanol involves its interaction with specific molecular targets. The bromine atom and phenylmethoxy group can participate in binding interactions with enzymes or receptors, while the methylsulfonylamino group may modulate the compound’s reactivity and selectivity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-Bromophenyl)phenylmethoxy]-N,N-dimethylethanamine hydrochloride: Shares the bromophenyl and phenylmethoxy groups but differs in the amine functionality.

    4-(Benzyloxy)phenol: Contains the phenylmethoxy group but lacks the bromine and methylsulfonylamino groups.

Uniqueness

®-2-Bromo-1-[4-phenylmethoxy-3-[(methylsulfonyl)amino]phenyl]ethanol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom, phenylmethoxy group, and methylsulfonylamino group allows for versatile applications and interactions that are not observed in similar compounds.

This detailed article provides a comprehensive overview of ®-2-Bromo-1-[4-phenylmethoxy-3-[(methylsulfonyl)amino]phenyl]ethanol, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H18BrNO4S

Molecular Weight

400.3 g/mol

IUPAC Name

N-[5-[(1R)-2-bromo-1-hydroxyethyl]-2-phenylmethoxyphenyl]methanesulfonamide

InChI

InChI=1S/C16H18BrNO4S/c1-23(20,21)18-14-9-13(15(19)10-17)7-8-16(14)22-11-12-5-3-2-4-6-12/h2-9,15,18-19H,10-11H2,1H3/t15-/m0/s1

InChI Key

CZFOWMFNLMJDKE-HNNXBMFYSA-N

Isomeric SMILES

CS(=O)(=O)NC1=C(C=CC(=C1)[C@H](CBr)O)OCC2=CC=CC=C2

Canonical SMILES

CS(=O)(=O)NC1=C(C=CC(=C1)C(CBr)O)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

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CS(=O)(=O)Nc1cc(C(O)CBr)ccc1OCc1ccccc1

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